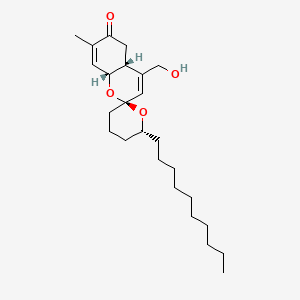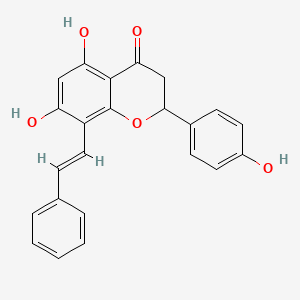
Gnetuhainin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gnetuhainin I is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr . Stilbenoids, including this compound, are a class of plant polyphenols characterized by their intricate structures and diverse biological activities . This compound has attracted significant interest due to its potential therapeutic properties and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gnetuhainin I involves complex organic reactions, typically starting from simpler stilbene monomers. The key steps include regioselective oxidative coupling and polymerization through specific bonds such as 8-O-4’ and 7-8’ . Extensive analysis using mass spectrometry (MS), one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy is employed to elucidate the structure of the synthesized compound .
Industrial Production Methods: Currently, this compound is primarily obtained through extraction from natural sources, specifically the caulis of Gnetum montanum Markgr . Industrial-scale production methods are still under development, focusing on optimizing extraction techniques and improving yield.
化学反应分析
Types of Reactions: Gnetuhainin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
Gnetuhainin I has a wide range of scientific research applications, including:
作用机制
Gnetuhainin I exerts its effects primarily through the inhibition of ATP citrate lyase (ACLY), an enzyme involved in the synthesis of fatty acids . By inhibiting ACLY, this compound can reduce the production of fatty acids, which may have therapeutic implications for metabolic diseases . The molecular targets and pathways involved include the downregulation of lipid biosynthesis and modulation of metabolic pathways .
相似化合物的比较
Gnetuhainin P: Another stilbene dimer isolated from Gnetum montanum Markgr, with similar structural features.
Gnemontanins A, B, C, D, E, F, and G: A series of structurally related stilbene dimers with varying biological activities.
Uniqueness of Gnetuhainin I: this compound is unique due to its specific inhibitory effect on ATP citrate lyase (ACLY), which distinguishes it from other similar compounds . Additionally, its complex structure and specific polymerization bonds contribute to its distinct chemical and biological properties .
属性
分子式 |
C30H28O9 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC 名称 |
(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(S)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol |
InChI |
InChI=1S/C30H28O9/c1-38-24-9-14(3-5-21(24)34)26-27(16-7-17(31)11-18(32)8-16)29(20-12-19(33)13-23(36)28(20)26)30(37)15-4-6-22(35)25(10-15)39-2/h3-13,26-27,29-37H,1-2H3/t26-,27-,29-,30-/m1/s1 |
InChI 键 |
WYHOIPCIJQFCKG-XQQPTAJKSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3)O)O)[C@@H](C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(C(C3=C2C(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O)C5=CC(=CC(=C5)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)


![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)


